molecular formula C11H16BrNO B15316618 4-(2-Bromo-4-methoxyphenyl)butan-1-amine

4-(2-Bromo-4-methoxyphenyl)butan-1-amine

Cat. No.: B15316618
M. Wt: 258.15 g/mol
InChI Key: ADQWHKCMXKNCPJ-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-methoxyphenyl)butan-1-amine: is an organic compound with the molecular formula C11H16BrNO. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a butan-1-amine chain. It is a versatile compound used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination: The synthesis of 4-(2-Bromo-4-methoxyphenyl)butan-1-amine typically begins with the bromination of 4-methoxyphenylbutan-1-amine. This reaction involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or ethanol.

    Amine Introduction: The brominated intermediate is then subjected to nucleophilic substitution reactions to introduce the amine group. This step often involves the use of ammonia or primary amines under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(2-Bromo-4-methoxyphenyl)butan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-(2-Bromo-4-methoxyphenyl)butan-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of brominated phenyl derivatives on biological systems. It is also used in the development of bioactive molecules and pharmaceuticals.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the synthesis of pharmacologically active compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets in biological systems. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    4-Bromo-4’-methoxyphenylamine: Similar structure but lacks the butan-1-amine chain.

    2-Bromo-4-methoxyphenylamine: Similar structure but with different substitution pattern on the phenyl ring.

    4-(4-Methoxyphenyl)butan-1-amine: Similar structure but without the bromine atom.

Uniqueness: 4-(2-Bromo-4-methoxyphenyl)butan-1-amine is unique due to the presence of both bromine and methoxy groups on the phenyl ring, along with the butan-1-amine chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

4-(2-bromo-4-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H16BrNO/c1-14-10-6-5-9(11(12)8-10)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3

InChI Key

ADQWHKCMXKNCPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCCCN)Br

Origin of Product

United States

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